molecular formula C18H20N4O2S B2649475 N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112395-68-2

N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2649475
CAS No.: 1112395-68-2
M. Wt: 356.44
InChI Key: JLXKXYWIZRUBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS# 1112395-68-2) is a high-purity synthetic compound with a molecular weight of 356.44 g/mol and a molecular formula of C18H20N4O2S . This complex heterocyclic molecule features a thiazolo[4,5-d]pyrimidine core, a structural motif found in compounds with significant biological potential. The 7-oxo-6H,7H-thiazolo[4,5-d]pyrimidin scaffold is recognized in medicinal chemistry research for its diverse activity profile . Compounds with this core structure have been investigated as adenosine receptor antagonists, which are relevant for research in areas such as immunology, oncology, and the treatment of hyperproliferative disorders . Furthermore, structurally related thiazole and pyrimidine derivatives have demonstrated antimicrobial properties in scientific studies, showing activity against both Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis . The compound's calculated density is 1.32±0.1 g/cm³ at 20 °C and 760 Torr, with a predicted pKa of 14.77±0.46 . This product is provided for research purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-butan-2-yl-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-12(3)20-14(23)9-22-10-19-16-15(21-25-17(16)18(22)24)13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKXYWIZRUBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=NC2=C(C1=O)SN=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with a suitable aldehyde to form the thiazole ring, followed by cyclization with a nitrile to form the pyrimidine ring. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to introduce the 4-methylphenyl group. Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base, and the butan-2-yl group is attached via alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a valuable scaffold for drug design.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Side Chain

  • However, the bulkier benzyl group may reduce solubility compared to the aliphatic butan-2-yl chain .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog ():
    Substitution with a benzodioxin moiety increases oxygen content and electron density, which could enhance metabolic stability and bioavailability. The fluorine atom in the 4-fluorophenyl group (in the thiazolo-pyrimidine core) adds electronegativity, possibly strengthening hydrogen bonding with target enzymes .

Modifications in the Heterocyclic Core

  • Oxazolo[4,5-d]pyrimidine derivatives ():
    Replacing the sulfur atom in the thiazolo ring with oxygen (oxazolo system) reduces electron-withdrawing effects, altering binding affinity. For example, 2-(4-methylphenyl)-5-phenyl-oxazolo derivatives exhibit distinct spectroscopic profiles (e.g., NMR shifts) due to altered electronic environments .
  • Triazolo[4,5-d]pyrimidine derivatives ():
    The triazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This modification may improve solubility but could also sterically hinder interactions with hydrophobic binding pockets .

Functional Group Additions in Related Scaffolds

  • Pyrimidin-2-ylthio analogs (): Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide feature a thioether linkage instead of a fused thiazolo ring. Melting points (e.g., 196°C) and NMR data (δ 12.50 ppm for NH) suggest strong intermolecular hydrogen bonding .
  • Benzo[b][1,4]oxazin-3(4H)-one derivatives ():
    These compounds lack the thiazolo-pyrimidine core but retain acetamide side chains. The benzo-oxazin system’s planar structure may favor intercalation with DNA or proteins, though synthetic yields (reported as "better" in ) depend on cesium carbonate-mediated coupling conditions .

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound Thiazolo[4,5-d]pyrimidine 3-(4-methylphenyl), 6-(butan-2-yl) Potential kinase inhibition
N-(4-methylbenzyl) analog Thiazolo[4,5-d]pyrimidine 3-(4-methylphenyl), 6-(4-methylbenzyl) Enhanced π-π interactions
Benzodioxin-substituted analog Thiazolo[4,5-d]pyrimidine 3-(4-fluorophenyl), 6-(benzodioxin) High metabolic stability
Oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidine 2-(4-methylphenyl), 5-phenyl Altered NMR shifts (δ 6.05 ppm)
Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine 3-phenyl, 6-(cyanocyclopentyl) Increased polarity

Biological Activity

N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 356.44 g/mol. It exhibits a logP value of 2.5023, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Structural Characteristics

PropertyValue
Compound IDM108-0113
Molecular Weight356.44 g/mol
Molecular FormulaC18 H20 N4 O2 S
logP2.5023
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area59.262 Ų

Research indicates that this compound may interact with various biological targets. One notable mechanism involves the inhibition of lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and cellular signaling pathways. Inhibition of PLA2G15 has been linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .

Case Studies and Research Findings

  • Inhibition Studies : In a screening study involving 163 compounds, it was found that several cationic amphiphilic drugs inhibited PLA2G15 activity with varying potency. The most potent inhibitors had IC50 values below 1 mM, suggesting that this compound may exhibit similar inhibitory effects .
  • Pharmacological Profiles : The compound has been characterized in various pharmacological assays that assess its potential as an anti-inflammatory agent due to its interaction with lipid metabolism pathways. Its structural similarity to known anti-inflammatory agents suggests it could be developed further in this area.
  • Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound shows promise in specific therapeutic areas, its effects on lysosomal function must be carefully evaluated to avoid potential adverse effects associated with phospholipidosis .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what analytical methods are critical for confirming its purity?

The synthesis of structurally related thiazolo-pyrimidine derivatives typically involves multi-step protocols, including:

  • Cyclocondensation reactions of thiazole precursors with pyrimidine intermediates under reflux conditions (e.g., using acetic acid as a solvent) .
  • Palladium-catalyzed cross-coupling to introduce substituents, such as aryl or alkyl groups, into the thiazolo-pyrimidine core .
  • Acetamide functionalization via nucleophilic substitution or amide coupling reactions .

Q. Key analytical methods :

  • HPLC for purity assessment (>95% recommended for biological assays) .
  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example:

  • Bond length analysis : The thiazolo[4,5-d]pyrimidine core exhibits planarity, with C–S bond lengths averaging 1.74 Å, suggesting resonance stabilization .
  • Intermolecular interactions : Hydrogen bonding between the acetamide NH and carbonyl groups (e.g., 2.89 Å in related structures) can influence solubility and packing .

Q. Reactivity considerations :

  • The 7-oxo group acts as a hydrogen bond acceptor, making it a potential site for enzymatic interactions .
  • Steric hindrance from the 4-methylphenyl group may affect nucleophilic substitution at the acetamide position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Conflicting NMR or mass spectrometry results often arise from:

  • Tautomeric equilibria : The thiazolo-pyrimidine system may exhibit keto-enol tautomerism, altering peak positions in ¹H NMR .
  • Residual solvents : Ensure thorough drying, as water or DMSO can obscure signals in deuterated solvents .

Q. Mitigation strategies :

  • Use variable-temperature NMR to stabilize tautomers .
  • Cross-validate with IR spectroscopy (e.g., carbonyl stretching at ~1680 cm⁻¹ confirms the 7-oxo group) .

Q. What computational methods are recommended to validate the compound’s electronic properties and binding affinity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For similar compounds, gaps of ~4.2 eV suggest moderate reactivity .
  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. The acetamide moiety often forms hydrogen bonds with catalytic lysine residues .

Q. Example results :

ParameterValue (DFT)Relevance
HOMO (eV)-6.3Electron donation capacity
LUMO (eV)-2.1Electrophilic susceptibility
Dipole moment (Debye)4.8Solubility in polar solvents

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key factors for scaling up:

  • Catalyst loading : Reduce Pd catalyst to 0.5 mol% to minimize costs without compromising efficiency .
  • Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Temperature control : Maintain reactions at 60–80°C to prevent decomposition of the thiazolo-pyrimidine core .

Case study : A 22% yield improvement was achieved by switching from batch to flow chemistry for cyclocondensation steps .

Q. What strategies are recommended to address poor solubility in aqueous media during biological assays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro studies, ensuring DMSO concentration remains <1% in cell cultures .
  • Prodrug modification : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity .

Q. How can stability under physiological conditions be assessed, and what degradation products are expected?

Protocol :

  • Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours .
  • Analyze via LC-MS to detect degradation products.

Q. Expected degradation :

  • Hydrolysis of the acetamide bond to yield 3-(4-methylphenyl)-7-oxo-thiazolo[4,5-d]pyrimidine-6-carboxylic acid .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Recommended assays :

  • Kinase inhibition : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) with staurosporine as a positive control .

Q. Control design :

  • Include a scaffold-negative control (e.g., thiazolo-pyrimidine without the acetamide group) to isolate the pharmacophore’s contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.